7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-18-4-6-20(7-5-18)23-16-28-32-25(14-19(2)29-26(23)32)31-12-10-30(11-13-31)17-21-15-22(27)8-9-24(21)33-3/h4-9,14-16H,10-13,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWBWZMNXGVBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system. These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets by modulating the release of monoamine neurotransmitters. This can result in changes in mood regulation, potentially alleviating symptoms of depression.
Biochemical Pathways
It’s likely that the compound affects the noradrenergic, dopaminergic, and serotonergic systems, given its potential interaction with monoamine neurotransmitters.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Modulation of monoamine neurotransmitter release can potentially alleviate symptoms of depression, improving mood regulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines can interact with various biomolecules. The nature of these interactions is largely dependent on the specific substituents present in the compound.
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown to inhibit the growth of various cell lines. These compounds have shown superior cytotoxic activities against certain cell lines, indicating their potential influence on cell function.
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation. This suggests that these compounds may exert their effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
Related pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities, indicating their stability and potential long-term effects on cellular function.
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidines are known to play an important role in energy supply and metabolic regulation.
Transport and Distribution
Related compounds have been found to accumulate in mouse macrophages, suggesting potential interactions with transporters or binding proteins.
Subcellular Localization
Related compounds have been found to localize in the soluble fraction of cells, suggesting potential targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
The compound 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit tumor growth in various cancer cell lines. The compound has been tested against several cancer models, demonstrating cytotoxic effects with IC50 values in the low micromolar range, suggesting potent antitumor activity .
Antidepressant and Anxiolytic Effects
The compound has also been evaluated for its effects on serotonin receptors. Pyrazolo[1,5-a]pyrimidines are known to act as antagonists at serotonin 5-HT6 receptors, which are implicated in mood regulation. This activity suggests potential applications in treating depression and anxiety disorders .
Enzyme Inhibition
Several studies have highlighted the ability of this compound to inhibit various kinases, including Pim kinases and cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in cell cycle regulation and cancer progression. The inhibition of these kinases by the compound may contribute to its antitumor effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Modulation: Interaction with serotonin receptors may modulate neurotransmitter levels, influencing mood and anxiety.
- Kinase Inhibition: The inhibition of specific kinases disrupts signaling pathways essential for cancer cell proliferation and survival.
Study 1: Antitumor Efficacy
In a recent study involving human cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant cytotoxicity with an IC50 value of approximately 27 μM. This study supports the potential use of pyrazolo[1,5-a]pyrimidines in developing novel anticancer therapies .
Study 2: Neuropharmacological Assessment
Another study assessed the anxiolytic effects of related compounds in animal models. The results indicated that compounds with similar structures could reduce anxiety-like behaviors significantly compared to controls, suggesting a promising avenue for treating anxiety disorders .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The specific compound has been investigated for its ability to inhibit key signaling pathways involved in tumor growth and metastasis .
Enzyme Inhibition
The compound has also been explored as an inhibitor of specific enzymes implicated in various diseases. Notably, it has shown promise as a selective inhibitor for phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in immune responses and cancer progression. Its selectivity and potency make it a candidate for further development in treating conditions like systemic lupus erythematosus (SLE) .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on serotonin uptake, indicating possible uses in treating mood disorders or anxiety .
Photophysical Properties
Research indicates that pyrazolo[1,5-a]pyrimidines possess significant photophysical properties, making them suitable candidates for applications in material science. These compounds can act as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to form stable crystals with unique conformational properties further enhances their applicability in solid-state materials.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antitumor Activity | Demonstrated inhibition of cancer cell proliferation through apoptosis induction. | Cancer therapy development. |
| Enzyme Inhibition | Selective inhibition of PI3Kδ with IC50 values indicating high potency. | Targeted therapies for autoimmune diseases and cancers. |
| Photophysical Research | Exhibited strong fluorescence properties suitable for OLED applications. | Development of advanced materials in electronics. |
Q & A
Q. What are the standard synthetic routes for 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for higher yields?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation of 5-aminopyrazole precursors with enaminones or enol ethers in polar solvents (e.g., ethanol, DMF, or pyridine). For example, refluxing 5-aminopyrazole with enaminones in pyridine for 5–6 hours yields intermediates that are further functionalized through chlorination or coupling reactions . Optimization involves adjusting reaction time, temperature (e.g., reflux at 80–120°C), and stoichiometric ratios of reagents. The use of catalysts like Pd(PPh₃)₄ in cross-coupling reactions improves efficiency for aryl/heteroaryl substitutions at position 7 .
Q. Key data :
Q. How are structural and purity characteristics validated for pyrazolo[1,5-a]pyrimidine derivatives?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine/benzyl group integration . For example, the methoxy group in 5-chloro-2-methoxybenzyl appears as a singlet at δ 3.8–4.0 ppm.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) aligned with theoretical masses (e.g., C₂₄H₂₅ClN₆O requires m/z 449.18) .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of calculated values .
- X-ray crystallography : Resolves bond angles/planarity (e.g., monoclinic crystal system with β = 95.9° for chlorinated derivatives) .
Q. What are the common pitfalls in synthesizing piperazine-containing pyrazolo[1,5-a]pyrimidines, and how are they mitigated?
- Low regioselectivity : Competing reactions at N1 vs. N2 of piperazine can occur. Using bulky substituents (e.g., 5-chloro-2-methoxybenzyl) or protecting groups (e.g., Boc) improves selectivity .
- Byproduct formation : Excess phosphorus oxychloride in chlorination reactions may generate phosphorylated impurities. Quenching with NaHCO₃ and repeated washing minimizes this .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may cause decomposition. Refluxing in 1,4-dioxane or toluene stabilizes intermediates .
Advanced Research Questions
Q. How can selective functionalization at position 7 of pyrazolo[1,5-a]pyrimidine be achieved to modulate biological activity?
Position 7 is critical for target engagement (e.g., kinase inhibition). Strategies include:
- Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups via Pd-catalyzed cross-coupling using boronic esters (e.g., indole-4-boronic acid pinacol ester) .
- Reductive amination : Install piperazine derivatives via aldehyde intermediates (e.g., Dess-Martin oxidation of hydroxymethyl groups to aldehydes, followed by borohydride reduction) .
- Chlorination/amination : POCl₃ or SOCl₂ for chlorination at position 7, followed by nucleophilic substitution with amines .
Q. Case study :
Q. How do structural modifications impact the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of pyrazolo[1,5-a]pyrimidine derivatives?
- Lipophilicity : Adding methoxy or chloro groups increases logP, enhancing membrane permeability but risking CYP450 inhibition. For example, 5-chloro substitution improves metabolic stability in microsomal assays .
- Solubility : Piperazine or morpholine groups introduce basicity, improving aqueous solubility (e.g., pH-dependent solubility >50 µM at pH 6.8) .
- Target binding : Molecular docking reveals that the p-tolyl group at position 3 fills a hydrophobic pocket in PI3Kδ, while the 5-methyl group reduces steric clashes .
Q. Data contradictions :
Q. What analytical methods resolve discrepancies in spectral or crystallographic data for pyrazolo[1,5-a]pyrimidine analogs?
- NMR ambiguity : Overlapping signals for aromatic protons (e.g., positions 5 and 7) are resolved using 2D techniques (COSY, HSQC). For example, ¹H-¹³C HMBC confirms connectivity between C7 and the piperazine moiety .
- Crystallographic disorder : Thermal ellipsoid analysis in X-ray structures identifies static vs. dynamic disorder. Refinement with SHELXL improves R-factor convergence (e.g., final R = 0.045 for 7-chloro-5-methyl-2-phenyl derivatives) .
Q. What in vitro/in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Kinase inhibition : Screen against PI3K isoforms (α, β, γ, δ) using ATP-competitive assays (e.g., TR-FRET) .
- Tumor models : Xenografts (e.g., TEL-Jak2-driven leukemia) assess efficacy (e.g., tumor volume reduction >50% at 30 mg/kg) .
- Toxicity : hERG binding assays (IC₅₀ >10 µM) and micronucleus tests ensure safety .
Q. Key Recommendations for Researchers
- Prioritize elemental analysis to confirm purity before biological testing .
- Use Dess-Martin periodinane for selective oxidation of hydroxymethyl groups to aldehydes in multistep syntheses .
- Validate target engagement using orthogonal assays (e.g., SPR and cellular phosphorylation) to address false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
